5-(Aminomethyl)furan-2-carbonitrile
Overview
Description
5-(Aminomethyl)furan-2-carbonitrile: is an organic compound with the molecular formula C6H6N2O It is a derivative of furan, a heterocyclic aromatic compound, and contains both an aminomethyl group and a nitrile group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)furan-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of furfural with ammonia and hydrogen cyanide under controlled conditions. Another method includes the reductive amination of 5-(Hydroxymethyl)furfural using ammonia and a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or ruthenium supported on suitable substrates may be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Aminomethyl)furan-2-carbonitrile can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: 5-(Aminomethyl)furan-2-amine.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-(Aminomethyl)furan-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It may be used in the synthesis of compounds with antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological activities and could be developed as drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)furan-2-carbonitrile depends on its specific application. In chemical reactions, the aminomethyl and nitrile groups can participate in various transformations, leading to the formation of new bonds and functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
Comparison with Similar Compounds
5-(Hydroxymethyl)furan-2-carbonitrile: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
2,5-Bis(aminomethyl)furan: Contains two aminomethyl groups attached to the furan ring.
5-(Aminomethyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 5-(Aminomethyl)furan-2-carbonitrile is unique due to the presence of both an aminomethyl group and a nitrile group on the furan ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. The compound’s structure allows for the synthesis of a wide range of derivatives with varying properties and applications.
Properties
IUPAC Name |
5-(aminomethyl)furan-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBYYQLJOMFINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454519 | |
Record name | 5-(aminomethyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776277-28-2 | |
Record name | 5-(aminomethyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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